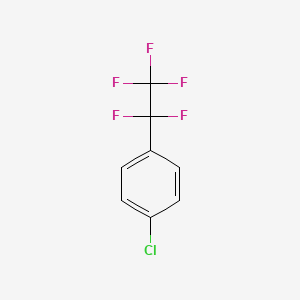

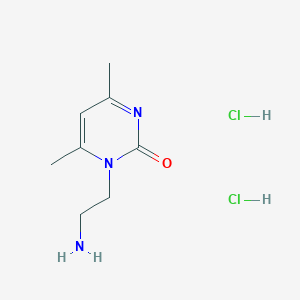

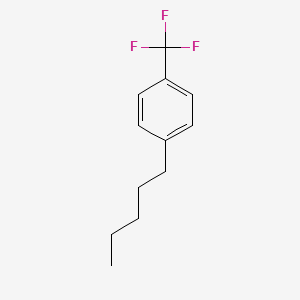

![molecular formula C12H17ClN2O B3088693 [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride CAS No. 1185706-92-6](/img/structure/B3088693.png)

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride

説明

“[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride” consists of a pyrrolidine ring attached to a phenyl group via an ethyl chain . The ethyl chain contains a carbonyl group, giving it the 2-oxo-2-pyrrolidin-1-ylethyl structure .Physical And Chemical Properties Analysis

“[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride” has a molecular weight of 204.27 and a molecular formula of C12H16N2O . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用

Pyrrolidone-Based Surfactants

Pyrrolidone and its derivatives have been extensively studied for their unique properties and applications in various fields, including as surfactants. Surfactants with pyrrolidone units exhibit improved water solubility, compatibility, and solvency, which are essential for enhancing the performance of a variety of surfactant structures. These compounds can interact synergistically with anionic surfactants, a phenomenon based on the electronegativity of the pyrrolidone carbonyl oxygen. This interaction allows the formation of pseudoquaternary ammonium ions that pair with large anions, such as those found in anionic surfactants, further stabilized by hydrophobic bonding between alkyl chains. Additionally, pyrrolidone can interact electrostatically with aromatic compounds and hydrogen bond to nonionics, showcasing its versatility as a functional group in surfactant chemistry. The literature also highlights the use of pyrrolidone derivatives prepared from various precursors, demonstrating their utility in enhancing the performance of surfactants by improving water solubility, compatibility, and solvency in a compact head group that favors surfactancy while reducing toxicity (Login, 1995).

Applications in Drug Discovery

Pyrrolidine, a core structural unit related to pyrrolidone, plays a significant role in drug discovery. It is widely utilized by medicinal chemists to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine is favored due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Research has documented various bioactive molecules characterized by the pyrrolidine ring and its derivatives, demonstrating their influence on biological activity. These studies provide insights into the structure-activity relationship (SAR) of compounds, highlighting how different stereoisomers and the spatial orientation of substituents can lead to varied biological profiles due to different binding modes to enantioselective proteins (Petri et al., 2021).

将来の方向性

The future directions for the study of “[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Pyrrolidine derivatives, in general, are a versatile scaffold for novel biologically active compounds , so there may be potential for new discoveries in this area.

特性

IUPAC Name |

2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14;/h3-6H,1-2,7-9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUOOGIGYKKJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

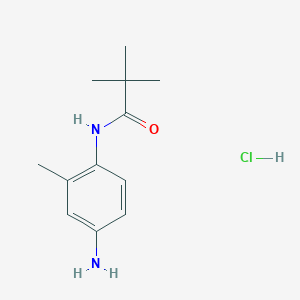

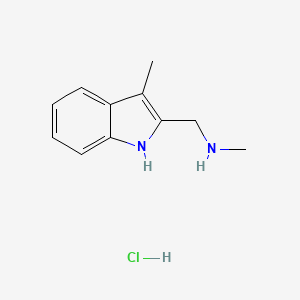

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)

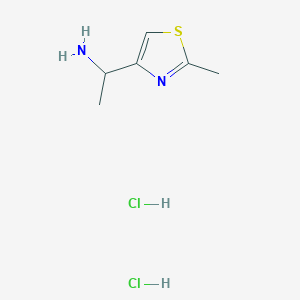

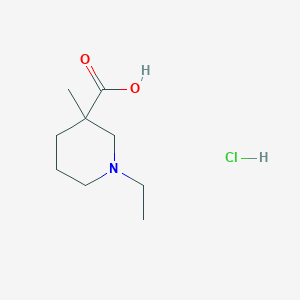

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)